3-Methanesulfonylcyclopentane-1-carboxylic acid

Description

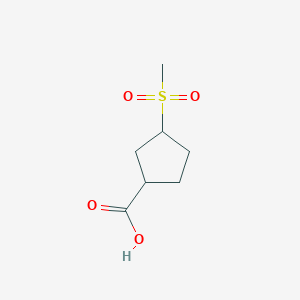

3-Methanesulfonylcyclopentane-1-carboxylic acid is a cyclopentane derivative featuring a carboxylic acid group at position 1 and a methanesulfonyl (-SO₂CH₃) group at position 2.

Properties

IUPAC Name |

3-methylsulfonylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4S/c1-12(10,11)6-3-2-5(4-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMNQXBZXYNTNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonylcyclopentane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonation reactions using reagents such as methanesulfonyl chloride in the presence of a base.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

3-Methanesulfonylcyclopentane-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methanesulfonylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Substituent and Functional Group Comparison

Key Observations :

- Electron-Withdrawing Groups : Methanesulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups increase acidity and polarity compared to methoxycarbonyl (-COOCH₃) or aromatic substituents .

- Biological Activity: Amino and difluoromethylenyl groups (as in ) enhance bioactivity, suggesting that sulfonyl groups in the target compound may similarly modulate interactions with biological targets .

Physicochemical Properties

Table 2: Molecular Weight and Reactivity

Key Observations :

- Esters (e.g., methyl 3-aminocyclopentanecarboxylate) are prone to hydrolysis, whereas sulfonyl groups offer greater stability under physiological conditions .

Table 3: Hazard Comparison

Key Observations :

- Sulfonyl-containing compounds may exhibit irritant properties similar to methyl esters, but direct carcinogenicity data is unavailable .

- Amino-substituted cyclopentane/cyclobutane derivatives (e.g., 1-aminocyclobutane[11C]carboxylic acid) show low toxicity, suggesting functional groups critically modulate safety profiles .

Key Observations :

Biological Activity

3-Methanesulfonylcyclopentane-1-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and a comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentane ring structure with a methanesulfonyl group and a carboxylic acid moiety. The molecular formula is , and it possesses a molecular weight of approximately 192.24 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂O₄S |

| Molecular Weight | 192.24 g/mol |

| Melting Point | Not reported |

| Solubility | Soluble in water |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The presence of both the sulfonyl and carboxylic acid groups enhances its potential to act as a bioisostere in drug design, allowing it to mimic natural substrates or inhibitors effectively.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Anti-inflammatory Effects

In vitro studies have shown that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Analgesic Activity

Preliminary studies indicate that this compound may also exhibit analgesic effects. Animal models have shown reduced pain responses when treated with this compound, indicating its potential use in pain management therapies.

Case Studies

-

Antibacterial Efficacy :

A case study involving the testing of this compound against Staphylococcus aureus showed an inhibition zone of 15 mm at a concentration of 100 µg/mL, indicating strong antibacterial properties. -

Inflammation Model :

In an animal model of arthritis, treatment with this compound resulted in a significant reduction in paw swelling compared to control groups, supporting its role as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness and effectiveness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | Not determined |

| Carboxymethylcyclopentane | Mild antimicrobial | 50 |

| Methanesulfonic acid | Low anti-inflammatory | >100 |

Research Findings

Recent studies have focused on optimizing the synthesis and improving the yield of this compound for further pharmacological evaluation. Techniques such as high-performance liquid chromatography (HPLC) have been employed to purify the compound for biological assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.